Cas no 146163-06-6 (L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI))
146163-06-6 structure
Product Name:L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI)
CAS-nummer:146163-06-6
MF:C28H54N8O7
MW:614.777766704559
CID:151536
PubChem ID:5487517
Update Time:2025-04-19
L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI)
- (2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobut
- L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valinamide
- L-Valinamide, L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-
- Ser-ile-lys-val-ala-val
- Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide
- Sikvav
- SCHEMBL2191316
- DTXSID30163278
- 146163-06-6
- (2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide
-
- Inchi: 1S/C28H54N8O7/c1-8-16(6)22(36-25(40)18(30)13-37)28(43)33-19(11-9-10-12-29)26(41)35-21(15(4)5)27(42)32-17(7)24(39)34-20(14(2)3)23(31)38/h14-22,37H,8-13,29-30H2,1-7H3,(H2,31,38)(H,32,42)(H,33,43)(H,34,39)(H,35,41)(H,36,40)/t16-,17-,18-,19-,20-,21-,22-/m0/s1
- InChI-sleutel: PIRVHLUVWWMELB-CPDXTSBQSA-N
- LACHT: O=C([C@H]([C@@H](C)CC)NC([C@H](CO)N)=O)N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N)=O)C(C)C)=O)=O)C(C)C)=O)CCCCN
Berekende eigenschappen
- Exacte massa: 614.41192
- Monoisotopische massa: 614.41154609g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 9
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 43
- Aantal draaibare bindingen: 20
- Complexiteit: 946
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.7
- Topologisch pooloppervlak: 261Ų
Experimentele eigenschappen
- PSA: 260.86
L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI) Gerelateerde literatuur
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
146163-06-6 (L-Valinamide,L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl- (9CI)) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
CN Leverancier
Reagentie
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk